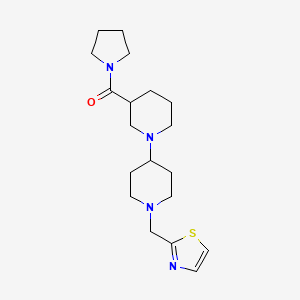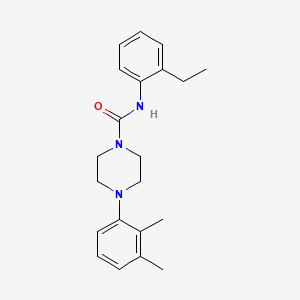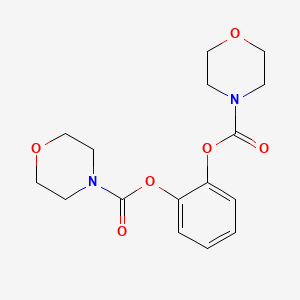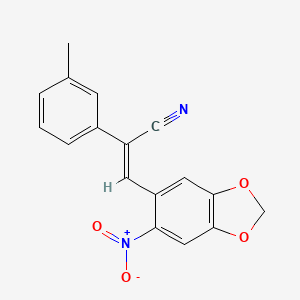
3-(pyrrolidin-1-ylcarbonyl)-1'-(1,3-thiazol-2-ylmethyl)-1,4'-bipiperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(pyrrolidin-1-ylcarbonyl)-1'-(1,3-thiazol-2-ylmethyl)-1,4'-bipiperidine, commonly known as PTB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. PTB is a bipiperidine derivative that has been synthesized using a variety of methods, each with its unique advantages and limitations. In
Mécanisme D'action
PTB acts as a positive allosteric modulator of the α7 nAChR, which means that it enhances the receptor's function by binding to a site on the receptor that is distinct from the site where the neurotransmitter acetylcholine binds. This results in an increase in the receptor's sensitivity to acetylcholine, leading to enhanced neurotransmission. PTB has also been shown to enhance the desensitization of the α7 nAChR, which may contribute to its cognitive-enhancing effects.
Biochemical and Physiological Effects:
PTB has been shown to enhance cognitive performance in animal models, particularly in tasks that involve learning and memory. It has also been found to have potential applications in the treatment of various neurological disorders such as Alzheimer's disease and schizophrenia. However, further research is needed to fully understand the biochemical and physiological effects of PTB.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of PTB is that it has been shown to enhance cognitive performance in animal models, making it a potentially useful tool for studying the neural mechanisms underlying learning and memory. However, one of the limitations of PTB is that it has not yet been extensively studied in humans, and its safety and efficacy in humans are not yet known.
Orientations Futures
There are several future directions for research on PTB. One area of research could focus on further elucidating the mechanism of action of PTB and its effects on the α7 nAChR. Another area of research could involve studying the safety and efficacy of PTB in humans, particularly in the treatment of neurological disorders such as Alzheimer's disease and schizophrenia. Additionally, research could focus on developing new compounds that are based on the structure of PTB and that have improved properties such as increased potency and selectivity for the α7 nAChR.
Méthodes De Synthèse
PTB can be synthesized using a variety of methods. One of the most commonly used methods involves the reaction of 1,4-bis(3-aminopropyl)piperazine with 2-bromoacetylthiazole in the presence of a base such as triethylamine. The resulting product is then reacted with pyrrolidine-1-carbonyl chloride to yield PTB. Other methods involve the use of different starting materials and reagents, but the overall process remains similar.
Applications De Recherche Scientifique
PTB has been shown to have potential applications in medical research, particularly in the field of neuroscience. It has been found to act as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor (nAChR), which is involved in a variety of physiological processes such as learning and memory, attention, and synaptic plasticity. PTB has been shown to enhance the function of the α7 nAChR, leading to improved cognitive performance in animal models. It has also been found to have potential applications in the treatment of various neurological disorders such as Alzheimer's disease and schizophrenia.
Propriétés
IUPAC Name |
pyrrolidin-1-yl-[1-[1-(1,3-thiazol-2-ylmethyl)piperidin-4-yl]piperidin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N4OS/c24-19(22-8-1-2-9-22)16-4-3-10-23(14-16)17-5-11-21(12-6-17)15-18-20-7-13-25-18/h7,13,16-17H,1-6,8-12,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCLIGXNAVPHRKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2CCCN(C2)C3CCN(CC3)CC4=NC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Pyrrolidin-1-ylcarbonyl)-1'-(1,3-thiazol-2-ylmethyl)-1,4'-bipiperidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{[2-(2-fluoro-5-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-benzimidazole hydrochloride](/img/structure/B5304146.png)
![N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenoxyacetamide](/img/structure/B5304154.png)

![5-bromo-N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-furamide](/img/structure/B5304158.png)
![2-[(1,4-dimethyl-1,4,9-triazaspiro[5.5]undec-9-yl)carbonyl]-6-methylphenol](/img/structure/B5304161.png)
![ethyl 1-[2-(3-butoxyphenoxy)ethyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5304169.png)
![3-methyl-1-[(4-phenyltetrahydro-2H-pyran-4-yl)carbonyl]piperidine](/img/structure/B5304177.png)
![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-N'-(2-ethylphenyl)urea](/img/structure/B5304200.png)


![4-(3,4-dimethoxybenzoyl)-3-hydroxy-5-(5-methyl-2-furyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5304238.png)

![N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)-N'-(4-methylphenyl)urea](/img/structure/B5304247.png)
![N-[4-({[(2,4-dimethylphenyl)amino]carbonyl}amino)phenyl]acetamide](/img/structure/B5304254.png)